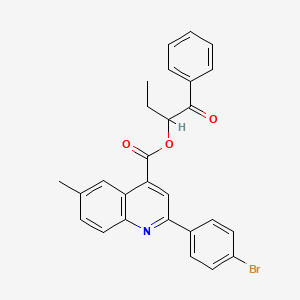

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C26H20BrNO3 and a molecular weight of 474.35 g/mol This compound is known for its unique structure, which combines a quinoline carboxylate moiety with a bromophenyl and a phenylbutanone group

Preparation Methods

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and DNA.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The bromophenyl and quinoline moieties play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Similar compounds include:

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

1-Oxo-1-phenylbutan-2-yl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: The presence of a fluorine atom can significantly change the compound’s electronic properties and its interaction with biological targets.

The uniqueness of 1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H20BrNO3 |

| Molecular Weight | 474.35 g/mol |

| CAS Number | 355429-78-6 |

| IUPAC Name | (1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a quinoline structure. Specifically, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

-

In Vitro Studies :

- A study conducted on various quinoline derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The IC50 values for these compounds ranged between 0.32 μM and 0.89 μM, indicating strong inhibitory effects on cell growth .

- The mechanism of action was associated with the inhibition of microtubule polymerization, leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies.

Research Insights

- A comparative analysis of quinoline derivatives indicated that certain structural features contribute to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (e.g., bromine) in the structure may enhance lipophilicity, improving membrane penetration and subsequent antimicrobial effectiveness .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and metabolism.

- Receptor Interaction : It could interact with specific receptors or proteins that regulate cell cycle progression and apoptosis.

- Microtubule Disruption : Similar to other quinolines, it may disrupt microtubule formation, which is critical for mitosis .

Properties

CAS No. |

355429-43-5 |

|---|---|

Molecular Formula |

C27H22BrNO3 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H22BrNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3 |

InChI Key |

UESIUNQGLKAICF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.